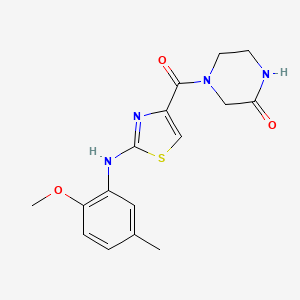

4-(2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

4-[2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carbonyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-10-3-4-13(23-2)11(7-10)18-16-19-12(9-24-16)15(22)20-6-5-17-14(21)8-20/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,21)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPNHVDCEXMSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N3CCNC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carbonyl)piperazin-2-one typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 2-methoxy-5-methylphenyl isocyanate under controlled conditions to form the intermediate compound. This intermediate is then reacted with piperazine-2-one in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carbonyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiazole and piperazine exhibit a range of biological activities, including:

-

Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, related thiazole derivatives have demonstrated significant antibacterial properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL - Antitumor Potential : Thiazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promise as potential anticancer agents. Studies indicate that these compounds can induce apoptosis in tumor cells through various mechanisms, including the activation of caspases and modulation of apoptotic proteins .

- Neuroprotective Effects : Some studies suggest that thiazole-containing compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies .

Case Studies

- Antimicrobial Study : A study conducted on synthesized thiazole derivatives demonstrated their efficacy against resistant bacterial strains, highlighting their potential as new antimicrobial agents .

- Anticancer Research : In vitro studies showed that certain piperazine derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting that modifications to the thiazole structure can enhance antitumor activity .

- Neuroprotective Research : Investigations into the neuroprotective properties of thiazole derivatives revealed their ability to reduce oxidative stress markers in neuronal cultures, indicating potential applications in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-(2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Target Compound : 2-Methoxy-5-methylphenyl group.

- Analog 1: [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone () Key Difference: Methoxy substitution at the para position (4-methoxyphenyl) versus ortho (2-methoxy) in the target. Impact: Para substitution often enhances π-π stacking in receptor binding, while ortho substitution may reduce rotational freedom, affecting conformational stability .

- Analog 2: 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone () Key Difference: 2,3-Dimethylphenyl group versus 2-methoxy-5-methylphenyl.

Core Heterocycle Modifications

- Target Compound : Thiazole ring linked to piperazin-2-one.

- Analog 3: 2-Amino-4-(5-nitro-2-furyl)thiazole () Key Difference: Nitrofuryl substituent versus methoxy-methylphenyl. Impact: The nitro group in Analog 3 facilitates prostaglandin hydroperoxidase-mediated covalent binding to nucleic acids, implicated in carcinogenicity. The absence of nitro in the target compound likely reduces genotoxic risk .

- Analog 4: SNIPER(ABL)-38 () Key Difference: Complex pyrimidine and cyclohexyl substituents. Impact: Extended aromatic systems in Analog 4 enhance kinase inhibition (e.g., ABL1 targeting), whereas the target’s simpler thiazole-piperazinone structure may prioritize selectivity for other targets .

Physicochemical Comparisons

- Solubility : The target’s methoxy group improves water solubility compared to Analog 1’s para-methoxy derivative but remains less polar than Analog 3’s nitro-containing compound .

Biological Activity

The compound 4-(2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carbonyl)piperazin-2-one is a thiazole-derived piperazine that has garnered attention for its potential biological activities, particularly in the realms of anticancer, anticonvulsant, and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C16H19N3O3S

- Molecular Weight : 345.41 g/mol

- IUPAC Name : 4-(2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carbonyl)piperazin-2-one

This compound features a thiazole ring, a piperazine moiety, and a methoxy-substituted phenyl group, which are critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance:

The structure-activity relationship (SAR) indicates that the presence of the methoxy group at the para position enhances cytotoxicity by increasing lipophilicity and facilitating cellular uptake.

Anticonvulsant Activity

In anticonvulsant assays, compounds similar to 4-(2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carbonyl)piperazin-2-one have demonstrated protective effects in picrotoxin-induced seizure models. The median effective dose (ED50) for related thiazole compounds was significantly lower than standard treatments, suggesting high potency:

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored. The compound exhibited activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Candida albicans | 20 |

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.

Case Studies

- Anticancer Efficacy : A study involving HepG2 cells demonstrated that treatment with the compound led to apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.

- Anticonvulsant Mechanism : In vivo studies indicated that the compound modulates GABAergic transmission, enhancing inhibitory neurotransmission and thus providing protection against seizures.

- Antimicrobial Testing : In vitro tests revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

Q & A

Q. What are the synthetic challenges in scaling up this compound for preclinical studies?

- Methodological Answer :

- Catalyst optimization : Replace homogeneous catalysts (e.g., Pd(OAc)) with heterogeneous alternatives (e.g., Pd/C) to simplify purification .

- Solvent recycling : Implement green solvents (e.g., cyclopentyl methyl ether) for large-scale reactions to reduce environmental impact .

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and ensure consistency across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.